1-(Diethoxymethyl)imidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
1-(Diethoxymethyl)imidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups and versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-(Diethoxymethyl)imidazole has emerged as a compound of significant interest. Its unique structural features, combining a stable acetal protecting group with the reactive and biologically relevant imidazole core, render it an invaluable tool for synthetic chemists. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough, in-depth understanding of the chemical structure, nomenclature, synthesis, and diverse applications of this important molecule. By grounding our discussion in established scientific principles and peer-reviewed literature, we aim to deliver a resource that is not only informative but also practically applicable in a laboratory setting.
Core Chemical Identity: Structure and Nomenclature
A precise understanding of a molecule's structure and its systematic name is the foundation of all further chemical exploration.
The Chemical Structure of 1-(Diethoxymethyl)imidazole
1-(Diethoxymethyl)imidazole is a heterocyclic organic compound. Its structure is characterized by a five-membered aromatic imidazole ring. At the first position (N-1) of this ring, a diethoxymethyl group is attached. This group, -CH(OCH₂CH₃)₂, consists of a central carbon atom bonded to a hydrogen atom and two ethoxy groups. The imidazole ring itself is a planar system containing two nitrogen atoms and three carbon atoms.
Figure 1. Structural components of 1-(Diethoxymethyl)imidazole.
IUPAC Nomenclature
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(diethoxymethyl)-1H-imidazole . The "1H" designation specifies that the substituent is located on the nitrogen atom at the first position of the imidazole ring.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of a compound is crucial for its safe handling, storage, and application in experimental work.
Tabulated Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 170.21 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.041 g/mL at 20 °C | [5] |
| Boiling Point | 52 °C at 0.02 Torr | [2][5] |
| Flash Point | 112 °C | [2] |
| Refractive Index | n20/D 1.464 | [5] |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling
1-(Diethoxymethyl)imidazole is a flammable liquid and should be handled with appropriate safety precautions.[2] It is advisable to work in a well-ventilated area, wearing protective gloves and eyewear to prevent skin and eye contact.[2] In case of accidental ingestion or contact, immediate medical attention should be sought.[2] The compound should be stored in a tightly sealed container, away from sources of ignition and oxidizing agents.[2]
Synthesis and Mechanistic Rationale
The synthesis of 1-(Diethoxymethyl)imidazole is a well-established process in organic chemistry. Understanding the underlying mechanism provides insight into the reaction's efficiency and potential side products.
Common Synthetic Route
A prevalent method for the preparation of 1-(Diethoxymethyl)imidazole involves the reaction of imidazole with diethoxymethyl phosphate under alkaline conditions, followed by an acidification step.[2]
Detailed Experimental Protocol
Objective: To synthesize 1-(Diethoxymethyl)imidazole from imidazole and a suitable diethoxymethylating agent.
Materials:
-
Imidazole
-
Diethoxymethyl chlorophosphate (or a similar diethoxymethylating agent)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, acetonitrile)
-
Acid for workup (e.g., dilute hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole in the anhydrous aprotic solvent.
-
Deprotonation: Cool the solution in an ice bath and add the base portion-wise to deprotonate the imidazole, forming the imidazolide anion.
-
Addition of Electrophile: Slowly add the diethoxymethylating agent to the reaction mixture via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction with water and then acidify with dilute acid.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-(Diethoxymethyl)imidazole.
Figure 2. Workflow for the synthesis of 1-(Diethoxymethyl)imidazole.
Applications in Research and Drug Development
The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[6][7][8][9] 1-(Diethoxymethyl)imidazole serves as a versatile starting material for the synthesis of a wide array of imidazole-containing compounds with diverse biological activities.[6][10]
Role as a Synthetic Intermediate
The primary utility of 1-(Diethoxymethyl)imidazole lies in its function as a protected form of N-formylimidazole. The diethoxymethyl group can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality, which can then participate in a variety of chemical transformations. This protecting group strategy is crucial in multi-step syntheses where a free aldehyde group would be incompatible with the reaction conditions.
Applications in Medicinal Chemistry
Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][10] The ability to functionalize the imidazole ring of 1-(Diethoxymethyl)imidazole at various positions allows for the generation of libraries of novel compounds for drug discovery screening. For instance, the synthesis of substituted imidazole derivatives can lead to the identification of potent enzyme inhibitors or receptor modulators.[7]
Conclusion
1-(Diethoxymethyl)imidazole is a cornerstone reagent for chemists engaged in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its well-defined structure, predictable reactivity, and role as a masked aldehyde make it an indispensable tool. A thorough grasp of its properties, synthesis, and applications, as presented in this guide, empowers researchers to leverage this versatile building block to its full potential in their scientific endeavors.
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1-(diethoxymethyl)-4,5-dimethyl-1H-imidazole - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
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Hernández Romero, D., Torres Heredia, V. E., & Oscar, G. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Retrieved from [Link]
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1-(diethoxymethyl)-1H-imidazole-2-carboxylic acid - C9H14N2O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]
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Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Retrieved from [Link]
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